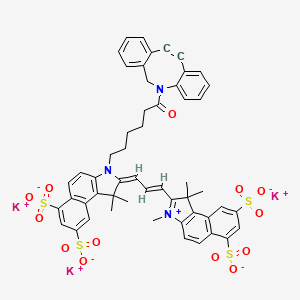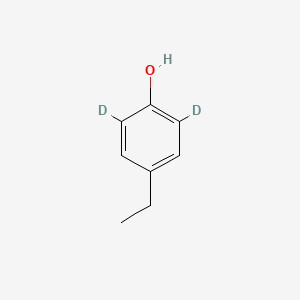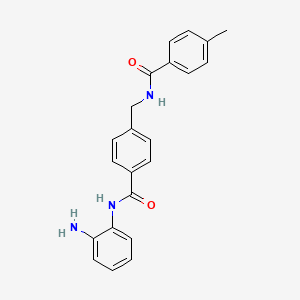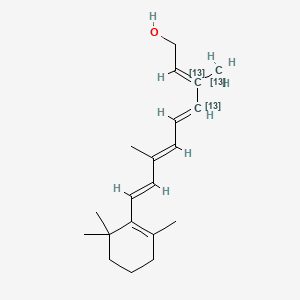
Sulfo-Cy3.5-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy3.5-DBCO is a fluorescent dye and a click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is widely used in various scientific research fields due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-Cy3.5-DBCO is synthesized through a series of chemical reactions involving the introduction of a sulfonate group to the cyanine dye and the attachment of the DBCO group. The synthetic route typically involves the following steps:
Synthesis of Cyanine Dye: The cyanine dye is synthesized by reacting a quaternary ammonium salt with a cyanine precursor under basic conditions.
Introduction of Sulfonate Group: The sulfonate group is introduced to the cyanine dye to enhance its water solubility. This is achieved by reacting the cyanine dye with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Attachment of DBCO Group: The DBCO group is attached to the sulfonated cyanine dye through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cy3.5-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it suitable for various applications in chemical biology and materials science .
Common Reagents and Conditions
Reagents: Azide-containing molecules, solvents (e.g., dimethyl sulfoxide, water).
Conditions: Room temperature, aqueous or organic solvents, mild reaction conditions.
Major Products
The major product formed from the SPAAC reaction between this compound and azide-containing molecules is a stable triazole linkage. This product retains the fluorescent properties of the cyanine dye, making it useful for imaging and labeling applications .
Applications De Recherche Scientifique
Sulfo-Cy3.5-DBCO has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking studies.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents. It is particularly useful in molecular imaging and targeted drug delivery.
Industry: Applied in the production of fluorescent probes and sensors for various industrial applications.
Mécanisme D'action
The mechanism of action of Sulfo-Cy3.5-DBCO involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group in this compound reacts with azide groups on target molecules to form a stable triazole linkage. This reaction is highly specific and occurs under mild conditions without the need for a copper catalyst . The fluorescent properties of the cyanine dye allow for the visualization and tracking of the labeled molecules in various biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo-Cy5-DBCO: Another sulfonated cyanine dye with a DBCO group, used for near-infrared imaging.
Sulfo-Cy5.5-DBCO: Similar to Sulfo-Cy5-DBCO but with different spectral properties, used for specific imaging applications.
Uniqueness
Sulfo-Cy3.5-DBCO is unique due to its specific spectral properties and high water solubility, which make it suitable for a wide range of applications in aqueous environments. Its ability to undergo SPAAC reactions without the need for a copper catalyst further enhances its utility in biological systems .
Propriétés
Formule moléculaire |
C53H46K3N3O13S4 |
|---|---|
Poids moléculaire |
1178.5 g/mol |
Nom IUPAC |
tripotassium;(2E)-3-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C53H49N3O13S4.3K/c1-52(2)47(54(5)43-25-23-38-40(50(43)52)28-36(70(58,59)60)30-45(38)72(64,65)66)18-13-19-48-53(3,4)51-41-29-37(71(61,62)63)31-46(73(67,68)69)39(41)24-26-44(51)55(48)27-12-6-7-20-49(57)56-32-35-16-9-8-14-33(35)21-22-34-15-10-11-17-42(34)56;;;/h8-11,13-19,23-26,28-31H,6-7,12,20,27,32H2,1-5H3,(H3-,58,59,60,61,62,63,64,65,66,67,68,69);;;/q;3*+1/p-3 |
Clé InChI |
CWMKEZUOJHRSLG-UHFFFAOYSA-K |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)



![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)





